Sordarin

Antifungal susceptibility testing Sordarin structure-activity relationships Candida albicans MIC

Sordarin is the gold-standard tool for dissecting fungal translation elongation. With >10,000-fold selectivity for C. albicans over mammalian ribosomes, it enables clean mechanistic studies impossible with cross-reactive inhibitors like fusidic acid. Effective against fluconazole-resistant strains, it is essential for antifungal screening and SAR campaigns. Request a quote for research-grade purity ≥95%.

Molecular Formula C27H40O8
Molecular Weight 492.6 g/mol
CAS No. 11076-17-8
Cat. No. B1681957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSordarin
CAS11076-17-8
SynonymsSordarin;  SL-2266;  SL2266;  SL 2266
Molecular FormulaC27H40O8
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O
InChIInChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1
InChIKeyOGGVRVMISBQNMQ-YPBSLCSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sordarin (CAS 11076-17-8) Procurement Guide: Antifungal Research Compound with Fungal-Specific EF-2 Inhibition


Sordarin is a tetracyclic diterpene glycoside originally isolated from the fermentation broth of the fungus Sordaria araneosa, belonging to a distinct class of antifungal agents that selectively target the fungal translational machinery [1]. Its core structure consists of a tetracyclic diterpenoid aglycone (sordaricin) linked to a 6-deoxy-4-O-methyl-D-altropyranosyl sugar moiety, representing a unique chemotype among protein synthesis inhibitors [2]. As a research compound for in vitro and in vivo antifungal studies, sordarin serves as the foundational scaffold from which numerous semisynthetic derivatives with improved pharmacological properties have been developed [3]. The compound exhibits selective antifungal activity through specific interaction with eukaryotic elongation factor 2 (eEF2) in the presence of fungal ribosomes, a mechanism distinct from clinically established antifungal classes such as azoles, polyenes, and echinocandins [4].

Why Sordarin Cannot Be Substituted by Other Antifungal Classes in Fungal Protein Synthesis Research


Sordarin and its derivatives occupy a unique mechanistic niche among antifungal agents as the only known class that directly targets the fungal translational machinery through selective inhibition of elongation factor 2 (eEF2) function [1]. Unlike azoles (ergosterol biosynthesis inhibitors), polyenes (membrane disruptors), or echinocandins (β-glucan synthase inhibitors), sordarins act on a fundamentally different molecular target that is essential for fungal protein synthesis [2]. Critically, while the homologous translational machinery is highly conserved between fungi and mammals, sordarin demonstrates remarkable fungal selectivity, with negligible activity against mammalian protein synthesis systems (rabbit reticulocyte lysate IC50 >100 μg/mL vs. C. albicans lysate IC50 = 0.01 μg/mL), a property not shared by broader-spectrum translation inhibitors such as fusidic acid [3]. This species-specific selectivity arises from structural differences in the eEF2-ribosome binding interface, including the requirement for diphthamide modification of fungal eEF2 for high-affinity sordarin binding [4]. Substitution with mechanistically unrelated antifungal classes fundamentally alters the experimental system and research outcomes.

Quantitative Comparative Evidence for Sordarin (CAS 11076-17-8): Differentiated Activity Profile Against Comparators


Sordarin vs. GR135402: Differential Antifungal Potency in Candida albicans Whole-Cell Assays

In direct head-to-head broth microdilution assays using RPMI+glucose medium, sordarin (1b) demonstrated measurable but modest antifungal activity against Candida albicans, while the natural derivative GR135402 (1a) exhibited substantially greater potency [1]. The comparative data establish a clear potency gradient between the parent compound and more potent natural derivatives, informing compound selection for assay sensitivity requirements and establishing baseline activity for SAR studies [1].

Antifungal susceptibility testing Sordarin structure-activity relationships Candida albicans MIC

Sordarin vs. Sordarins C-F: Unique Antifungal Activity Among Tetracyclic Diterpene Glycosides from Fermentation

In a comparative antifungal evaluation of multiple tetracyclic diterpene glycosides (sordarins C-F, compounds 1-4) isolated from Xylotumulus gibbisporus fermentation broths, only sordarin exhibited significant antifungal activity against the tested fungal strains [1]. The newly isolated sordarins C-F (compounds 1-4) showed no measurable antifungal activity, while sordarin demonstrated consistent MIC values across Candida albicans and Saccharomyces cerevisiae strains [1].

Natural product antifungal screening Tetracyclic diterpene glycosides Fermentation-derived antifungals

Sordarin vs. Fusidic Acid: Mechanistic Differentiation in Translocation Blockade at the Molecular Level

Sordarin and fusidic acid, both inhibitors of the protein synthesis elongation cycle, act through mechanistically distinct interactions with the EF-2-ribosome complex [1]. In biochemical assays using C. albicans EF-2 and ribosomes, sordarin inhibited GTPase activity with a response profile dependent on the ribosome:EF-2 ratio—producing an inverted bell-shaped dose-response curve when EF-2 exceeded ribosomes, versus a typical sigmoidal inhibition curve at equimolar concentrations [1]. Critically, when ricin-treated ribosomes were employed, sordarin stimulated GTP hydrolysis, whereas fusidic acid produced a different response pattern under identical conditions [1]. These divergent biochemical profiles demonstrate that sordarin blocks translocation at a step prior to GTP hydrolysis, while fusidic acid acts at a later stage of the translocation cycle [2].

Fungal protein synthesis inhibition Translocation blockade mechanism EF-2 GTPase activity

Sordarin vs. Mammalian Translation Systems: Quantified Fungal Selectivity in Cell-Free Protein Synthesis Assays

Sordarin exhibits a quantified selectivity window exceeding four orders of magnitude between fungal and mammalian protein synthesis systems [1]. In cell-free translation assays, sordarin potently inhibited protein synthesis in lysates from clinically relevant fungal pathogens, with species-dependent IC50 values reflecting differential target sensitivity [1]. In contrast, the same assay performed with rabbit reticulocyte lysate showed negligible inhibition at concentrations up to 100 μg/mL [1]. This fungal selectivity is mechanistically attributed to sordarin's specific requirement for fungal eEF2 structural features and the diphthamide modification essential for high-affinity binding, which are absent or structurally divergent in mammalian eEF2 [2].

Fungal selectivity Species-specific EF-2 inhibition Mammalian cytotoxicity

Sordarin Derivative R-135853 vs. Fluconazole: Retained Activity Against Azole-Resistant Candida albicans

The sordarin derivative R-135853 maintains potent in vitro activity against fluconazole-resistant Candida albicans strains at concentrations indistinguishable from those effective against fluconazole-susceptible isolates [1]. In a murine model of esophageal candidiasis induced by fluconazole-resistant C. albicans, subcutaneous R-135853 at 50 mg/kg/dose achieved eradication in 4 of 5 mice (80% microbiological cure), whereas fluconazole at equivalent dosing (50 mg/kg/dose) was completely ineffective [1]. This cross-resistance independence arises from the fundamentally distinct molecular targets: sordarins inhibit fungal EF-2-mediated protein synthesis, while fluconazole targets lanosterol 14α-demethylase in ergosterol biosynthesis [2].

Azole-resistant Candida Sordarin derivative R-135853 Fluconazole cross-resistance

Sordarin Derivatives GM237354 and GM222712 vs. Marketed Antifungals: Superior In Vitro Potency Against Pneumocystis carinii

In head-to-head in vitro pharmacodynamic evaluations against Pneumocystis carinii isolated from rats, sordarin derivatives demonstrated substantially greater potency than marketed antifungal agents [1]. GM 191519 and GM 237354 exhibited EC50 values of 0.00025 μg/mL and 0.0007 μg/mL respectively, compared to pentamidine (EC50 = 0.025 μg/mL) and atovaquone (EC50 = 0.16 μg/mL), representing potency enhancements of approximately 100-fold and 35-fold over the most active marketed comparator [1]. This potency advantage was corroborated by independent studies showing all tested sordarin derivatives achieved 50% inhibitory concentrations of <0.008 μg/mL against P. carinii protein synthesis [2].

Pneumocystis carinii Sordarin derivative GM237354 Antifungal EC50 comparison

High-Impact Research Applications for Sordarin (CAS 11076-17-8) Based on Quantified Differentiation Evidence


Fungal Protein Synthesis Mechanistic Studies Requiring Selective EF-2 Inhibition

Sordarin is the definitive tool compound for investigating fungal translation elongation mechanisms where mammalian off-target activity would confound results. With >10,000-fold selectivity between C. albicans and rabbit reticulocyte protein synthesis systems [1], sordarin enables clean dissection of fungal-specific EF-2 function without the confounding effects seen with fusidic acid, which inhibits both fungal and mammalian eEF2 [2]. The compound's unique biochemical signature—stimulating GTP hydrolysis with ricin-treated ribosomes while inhibiting with native ribosomes—provides a mechanistic probe for distinguishing early vs. late translocation steps that other EF-2 inhibitors cannot resolve [3].

Azole-Resistant Candida albicans Research and Cross-Resistance Screening

For investigators studying fluconazole-resistant C. albicans or screening compound libraries for activity against azole-resistant clinical isolates, sordarin and its derivatives represent a validated alternative mechanism with demonstrated cross-resistance independence. Sordarin derivatives such as R-135853 maintain identical MIC values (0.03-0.06 μg/mL) against both fluconazole-susceptible and fluconazole-resistant C. albicans strains [4]. This property makes sordarin-based compounds essential positive controls for cross-resistance screening panels and valuable starting scaffolds for developing agents targeting azole-refractory infections.

Structure-Activity Relationship (SAR) Studies Using Sordarin as the Baseline Scaffold

Sordarin serves as the essential baseline scaffold for SAR investigations in the sordarin antifungal class. While natural derivatives like GR135402 exhibit higher intrinsic potency [5], sordarin remains the foundational compound from which semisynthetic optimization campaigns are launched. The parent compound provides a well-characterized starting point with known activity against C. albicans (MIC = 32-64 μg/mL) and S. cerevisiae (MIC = 32 μg/mL) [6], enabling researchers to quantify fold-improvements in potency achieved through chemical modifications at the 3′-O-position, sugar moiety, and aglycone core.

Pneumocystis carinii (P. jirovecii Model) Antifungal Discovery Programs

For laboratories focused on Pneumocystis pneumonia research, sordarin derivatives offer unmatched in vitro potency against P. carinii. With GM 191519 achieving an EC50 of 0.00025 μg/mL—100-fold more potent than pentamidine and 640-fold more potent than atovaquone [7]—this chemical class provides a benchmark for antipneumocystis activity that exceeds all marketed comparators. Sordarin-based compounds serve as critical reference standards for P. carinii drug screening and as starting points for developing novel therapeutics against this clinically important opportunistic pathogen.

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